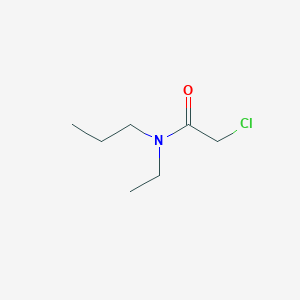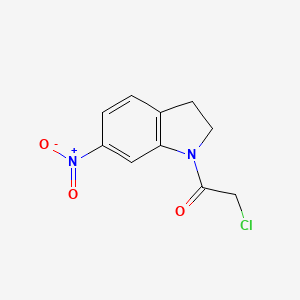
3-(2H-1,2,3-triazol-4-yl)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2H-1,2,3-triazol-4-yl)aniline typically involves the reaction of substituted phenyl azides with alkynes in the presence of copper catalysts. This reaction is carried out in a mixture of dimethylformamide (DMF) and water, with copper sulfate pentahydrate and sodium ascorbate as catalysts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 3-(2H-1,2,3-triazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Various nitrogen-containing heterocycles.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Chemistry: 3-(2H-1,2,3-triazol-4-yl)aniline is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: The compound exhibits biological activity and is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as anticancer, antiviral, and antimicrobial agents .
Industry: The compound is used in the production of dyes, pigments, and polymers, contributing to various industrial applications .
Mechanism of Action
The mechanism of action of 3-(2H-1,2,3-triazol-4-yl)aniline involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity . For example, the compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, making it useful in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar biological activities.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and UV stabilization.
Aniline Derivatives: Compounds like 4-nitroaniline and 2-chloroaniline, which share the aniline moiety.
Uniqueness: 3-(2H-1,2,3-triazol-4-yl)aniline is unique due to its combination of the triazole ring and aniline moiety, providing a versatile scaffold for the development of bioactive molecules and industrial materials .
Properties
IUPAC Name |
3-(2H-triazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,9H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRYWQPIUCQKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3388515.png)


![[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine](/img/structure/B3388528.png)
![(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3388531.png)


